molecular formula C17H14N2O4 B5869650 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5869650
M. Wt: 310.30 g/mol
InChI Key: CJXUKQSCFZPIQG-UHFFFAOYSA-N
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Description

4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid, also known as BPAO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPAO is a synthetic molecule that belongs to the class of benzoxazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

Mechanism of Action

The exact mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but several studies have proposed different mechanisms by which 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its biological activities. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to the induction of apoptosis in cancer cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the replication of viruses by interfering with viral entry and/or viral replication.
Biochemical and physiological effects:
4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit antiviral activity against several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that can be easily synthesized in the lab, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine, and several research studies have reported the anti-inflammatory, antitumor, and antiviral properties of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. However, there are also limitations to the use of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in lab experiments. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that may not accurately represent the biological activity of natural compounds. Furthermore, the exact mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is not fully understood, and further research is needed to elucidate the underlying mechanisms.

Future Directions

There are several future directions for the research on 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate the mechanism of action of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid and to identify the molecular targets of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. Another direction is to explore the potential applications of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune diseases. Furthermore, modifications to the synthesis method of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be explored to improve the yield and purity of the compound. Finally, the development of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid derivatives with improved biological activity and selectivity can also be investigated.
Conclusion:
In conclusion, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in the field of medicine. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves a multi-step process, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to elucidate the underlying mechanisms of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoxazole with 3-bromoacetophenone to form an intermediate product, which is then reacted with ethyl acetoacetate in the presence of a base to yield 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. The synthesis of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been reported in several research studies, and modifications to the synthesis method have also been proposed to improve the yield and purity of the compound.

Scientific Research Applications

4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicine. Several research studies have reported the anti-inflammatory, antitumor, and antiviral properties of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to inhibit the production of inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Furthermore, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has been found to exhibit antiviral activity against several viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

4-[3-(1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15(8-9-16(21)22)18-12-5-3-4-11(10-12)17-19-13-6-1-2-7-14(13)23-17/h1-7,10H,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXUKQSCFZPIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645204
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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